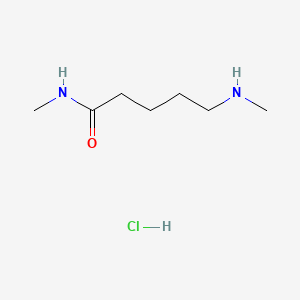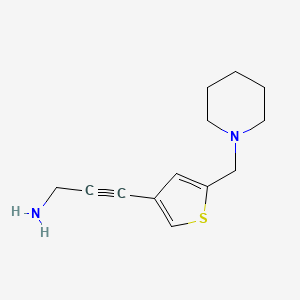
1-(7-fluoro-1H-indol-2-yl)ethan-1-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-fluoro-1H-indol-2-yl)ethan-1-amine hydrochloride is a synthetic compound belonging to the indole family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This particular compound features a fluorine atom at the 7th position of the indole ring, which can influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-fluoro-1H-indol-2-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-fluoroindole.
Functionalization: The indole ring is functionalized at the 2-position to introduce the ethanamine group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to facilitate hydrogenation reactions.
Reflux Conditions: Employing solvents like toluene or ethanol under reflux to drive the reactions to completion.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(7-fluoro-1H-indol-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation or alkylation reactions using reagents like halogens or alkyl halides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Toluene, ethanol, dichloromethane (DCM).
Major Products:
Oxidation Products: Corresponding oxides or ketones.
Reduction Products: Reduced amines or alcohols.
Substitution Products: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(7-fluoro-1H-indol-2-yl)ethan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(7-fluoro-1H-indol-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, influencing their activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or immune response.
Vergleich Mit ähnlichen Verbindungen
- 2-(7-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride
- 2-(7-fluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride
Uniqueness: 1-(7-fluoro-1H-indol-2-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 7th position of the indole ring can enhance its stability and interaction with biological targets.
Eigenschaften
Molekularformel |
C10H12ClFN2 |
|---|---|
Molekulargewicht |
214.67 g/mol |
IUPAC-Name |
1-(7-fluoro-1H-indol-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H11FN2.ClH/c1-6(12)9-5-7-3-2-4-8(11)10(7)13-9;/h2-6,13H,12H2,1H3;1H |
InChI-Schlüssel |
CGAUKKGOVWRRGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC2=C(N1)C(=CC=C2)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-Butyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13474271.png)


![1-isobutyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B13474290.png)


![1-[3-(Difluoromethyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13474301.png)
![[1,1'-Biphenyl]-4-ylmethanesulfonyl chloride](/img/structure/B13474308.png)
![5-[2-(Trimethylsilyl)ethynyl]thiophene-3-carbaldehyde](/img/structure/B13474311.png)
